molecular formula C27H19Cl3F3N2O3PS B3042850 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)-diphenoxyphosphorylmethyl]thiourea CAS No. 680214-52-2

1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)-diphenoxyphosphorylmethyl]thiourea

Cat. No. B3042850
CAS RN: 680214-52-2
M. Wt: 645.8 g/mol
InChI Key: XPLWGTFXLWAOFM-UHFFFAOYSA-N
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Description

The compound is a thiourea derivative, which is a class of compounds known for their utility in organocatalysis due to their ability to form hydrogen bonds that activate substrates for various chemical reactions. The presence of the 3,5-bis(trifluoromethyl)phenyl group is particularly noteworthy as it has been identified as a privileged motif in the design of organocatalysts, enhancing the acidity and hydrogen-bonding properties of thioureas .

Synthesis Analysis

Thioureas are typically synthesized through the reaction of amines with thiocarbonyl compounds. The specific synthesis of the compound is not detailed in the provided papers, but the general approach to synthesizing similar compounds involves careful selection of starting materials and reaction conditions to ensure the formation of the desired thiourea functionality. The synthesis of related compounds has been characterized by various spectroscopic techniques such as IR, NMR, and mass spectroscopy, which are essential for confirming the structure of the synthesized molecules .

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often confirmed using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. The presence of strong intramolecular hydrogen bonds, such as N-H...O, is a common feature that contributes to the stability of the molecular conformation. Intermolecular interactions, such as N-H...S hydrogen bonds, can also influence the packing arrangement in the solid state .

Chemical Reactions Analysis

Thiourea derivatives are known to catalyze a variety of organic transformations, including Michael additions, through the formation of hydrogen bonds that activate substrates. The electronic effects of substituents on the thiourea, such as trifluoromethyl groups, can significantly impact the catalytic performance, influencing yields and enantioselectivity. Theoretical studies have shown that fluorinated catalysts can form stronger N-H...O and C-H...F hydrogen bonds compared to nonfluorinated systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are closely related to their molecular structure. The presence of fluorinated phenyl groups can increase the acidity of the thiourea hydrogen, enhancing its ability to participate in hydrogen bonding. The crystallographic data, such as unit cell dimensions and space group, provide insight into the solid-state properties of these compounds. Additionally, the functional groups present in the compound can be identified through FT-IR spectra, and the optical properties can be studied using UV-visible spectral analysis .

properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)-diphenoxyphosphorylmethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19Cl3F3N2O3PS/c28-18-12-13-21(23(30)16-18)25(35-26(40)34-24-15-17(27(31,32)33)11-14-22(24)29)39(36,37-19-7-3-1-4-8-19)38-20-9-5-2-6-10-20/h1-16,25H,(H2,34,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLWGTFXLWAOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(C(C2=C(C=C(C=C2)Cl)Cl)NC(=S)NC3=C(C=CC(=C3)C(F)(F)F)Cl)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19Cl3F3N2O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)-diphenoxyphosphorylmethyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)-diphenoxyphosphorylmethyl]thiourea
Reactant of Route 2
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)-diphenoxyphosphorylmethyl]thiourea
Reactant of Route 3
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)-diphenoxyphosphorylmethyl]thiourea
Reactant of Route 4
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)-diphenoxyphosphorylmethyl]thiourea
Reactant of Route 5
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)-diphenoxyphosphorylmethyl]thiourea
Reactant of Route 6
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)-diphenoxyphosphorylmethyl]thiourea

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